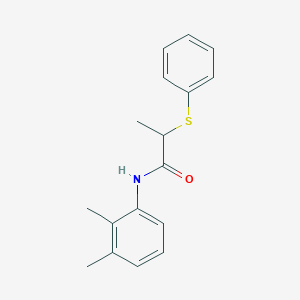![molecular formula C14H19N3O2S B4019274 N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4019274.png)
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine
描述
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine, also known as ETPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ETPI belongs to the class of thienopyrimidine-based compounds and has been shown to have promising anti-inflammatory and anti-tumor activities.
作用机制
The mechanism of action of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine involves its binding to specific protein targets in the cell, leading to the inhibition of various signaling pathways. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to bind to the ATP-binding site of MAPK kinase (MEK) and inhibit its activity, leading to the inhibition of the downstream MAPK pathway. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has also been shown to bind to the SH2 domain of the p85 subunit of phosphatidylinositol 3-kinase (PI3K) and inhibit its activity, leading to the inhibition of the downstream Akt pathway. In addition, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to bind to the TCR and inhibit its activation, leading to the inhibition of the downstream T cell activation pathway.
Biochemical and Physiological Effects:
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activation of T cells. In vivo, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the growth and metastasis of tumors, reduce the severity of inflammation, and ameliorate the symptoms of autoimmune disorders.
实验室实验的优点和局限性
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has several advantages for lab experiments, including its high potency, specificity, and selectivity for its protein targets. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine also has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine may have off-target effects on other protein targets, which may affect its specificity and selectivity.
未来方向
There are several future directions for the research on N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, the combination of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine with other therapeutic agents may enhance its efficacy and reduce its toxicity. The identification of biomarkers for patient selection and monitoring may also improve the clinical application of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine in various diseases. Overall, the research on N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has the potential to lead to the development of novel and effective therapies for cancer, inflammation, and autoimmune disorders.
科学研究应用
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the growth and proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway. In inflammation, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the nuclear factor kappa B (NF-κB) pathway. In autoimmune disorders, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the activation of T cells by targeting the T cell receptor (TCR) signaling pathway.
属性
IUPAC Name |
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-8(3)11(14(18)19)17-12-10-6-9(5-2)20-13(10)16-7-15-12/h6-8,11H,4-5H2,1-3H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXOIZMFNAHUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC(C(C)CC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,3-trimethyl-6-(2-thienylcarbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4019204.png)
![7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019212.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4019231.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019236.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B4019244.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B4019248.png)
![4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019253.png)
![4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine](/img/structure/B4019260.png)
![1-(4-bromophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4019269.png)
![3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B4019276.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl 2,4-dichlorobenzoate](/img/structure/B4019279.png)
![3-[2-(3-pyridinyl)-1-piperidinyl]propanamide](/img/structure/B4019282.png)
![ethyl 3-benzyl-1-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B4019293.png)